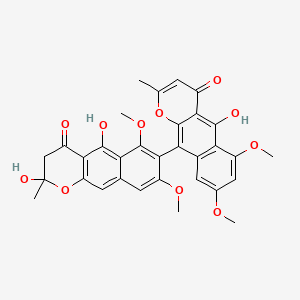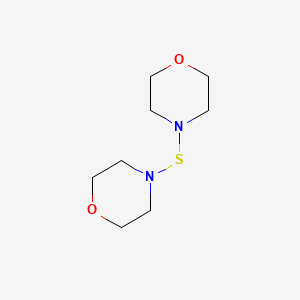
Morpholine, 4,4'-thiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-thiobis- is a chemical compound that features a morpholine ring structure connected by a sulfur atom. This compound is known for its versatility and is used in various industrial and scientific applications. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine, 4,4’-thiobis- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dichloride (SCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of morpholine, 4,4’-thiobis- often involves the use of large-scale reactors where morpholine and sulfur dichloride are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is isolated using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4,4’-thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., chlorine, bromine), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or aminated morpholine derivatives
Wissenschaftliche Forschungsanwendungen
Morpholine, 4,4’-thiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of morpholine, 4,4’-thiobis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the sulfur bridge, used in similar applications but with different reactivity.
Thiomorpholine: Contains a sulfur atom in the ring structure, offering different chemical properties and reactivity.
Piperazine: A related compound with a nitrogen-nitrogen bridge, used in pharmaceuticals and chemical synthesis.
Uniqueness
Morpholine, 4,4’-thiobis- is unique due to the presence of the sulfur bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler morpholine derivatives.
Eigenschaften
CAS-Nummer |
5038-11-9 |
|---|---|
Molekularformel |
C8H16N2O2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
4-morpholin-4-ylsulfanylmorpholine |
InChI |
InChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2 |
InChI-Schlüssel |
QLSLFFFIHPBPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1SN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
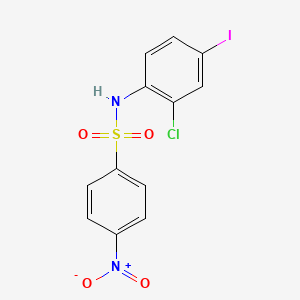
![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)

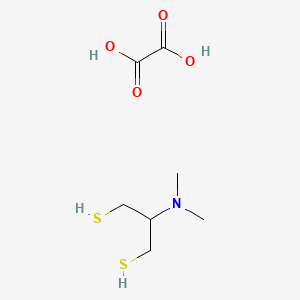
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
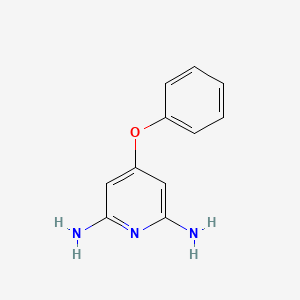
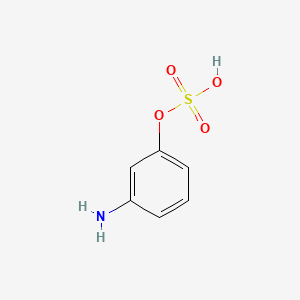
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
